4-(tert-butyl)-N-methyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-methyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-21(2,3)16-8-10-17(11-9-16)28(25,26)22(4)18-12-15-27-19(18)20(24)23-13-6-5-7-14-23/h8-12,15H,5-7,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXPJVWGAGYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-methyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide is a member of a class of sulfonamide derivatives that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H21N2O2S
- Molecular Weight : 295.4 g/mol
- CAS Number : Not specifically listed in the provided results, but related compounds can be referenced for structural context.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(tert-butyl)-N-methyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines.
- Mechanism : The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor growth and proliferation. For example, the compound's interaction with the M3 muscarinic acetylcholine receptor has been linked to enhanced cell proliferation and metastasis in colorectal cancer models .
2. Neuroprotective Effects
This compound may also have neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition : It has been observed that sulfonamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer’s disease . This dual inhibition is essential for enhancing cholinergic transmission in the brain.
3. Antioxidant Properties
Research indicates that compounds with similar structures demonstrate notable antioxidant activity. This is crucial for mitigating oxidative stress associated with various diseases.
- Comparative Studies : In comparative analyses, some derivatives displayed antioxidant potency comparable to ascorbic acid, suggesting potential applications in preventing oxidative damage .
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives, including those structurally related to our compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various piperidine-based sulfonamides on FaDu hypopharyngeal tumor cells, demonstrating that certain derivatives significantly induced apoptosis compared to standard treatments like bleomycin .
- Neuroprotection in Alzheimer’s Models : Another investigation focused on a series of piperidine derivatives that inhibited AChE and BuChE, showing promise as dual inhibitors for Alzheimer’s treatment .
- Antioxidant Evaluation : The total antioxidant capacity (TAC) of newly synthesized thiophene derivatives was assessed using standard methods, revealing substantial antioxidant capabilities which could be beneficial in therapeutic contexts .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene-based sulfonamides. For instance, a series of new thiopyrimidine–benzenesulfonamide compounds were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated significant activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for causing severe hospital-acquired infections .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative 1 | E. coli ATCC 25922 | 16 µg/mL |
| Thiophene Derivative 2 | S. aureus ATCC 6538 | 8 µg/mL |
| Thiophene Derivative 3 | P. aeruginosa ATCC 27853 | 32 µg/mL |
Antiviral Properties
In addition to its antimicrobial properties, the compound has shown antiviral activity . Research identified thiophene derivatives that exhibited antiviral effects in the micromolar range, suggesting their potential as therapeutic agents against viral infections .
Case Study: Antiviral Activity
A study focused on the antiviral properties of thiophene derivatives demonstrated that specific modifications to the thiophene scaffold enhanced bioavailability and efficacy against viral targets. Compounds with optimal structural configurations were found to inhibit viral replication effectively.
Drug Development Potential
The unique structural features of 4-(tert-butyl)-N-methyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide make it a valuable scaffold for drug development. The versatility of sulfonamides allows for modifications that can lead to improved pharmacokinetic properties and enhanced biological activity.
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Substitution on thiophene | Enhanced antimicrobial potency |
| Variation in piperidine structure | Altered receptor binding affinity |
Comparison with Similar Compounds
Structural Analog 1: tert-Butyl 4-((2-(((3-Methoxybenzyl)oxy)carbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate ()
- Key Differences: Core Heterocycle: This analog substitutes the thiophene ring with a benzo[b]thiophene system, which increases aromatic surface area and may enhance π-π stacking interactions. Substituents: The 2-position of the benzo[b]thiophene is modified with a methoxybenzyloxycarbonyl group instead of a piperidine-1-carbonyl. This introduces steric bulk and alters electronic properties.
Structural Analog 2: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
- Key Differences: Sulfonamide Substitution: The sulfonamide nitrogen is linked to a pyridine-aniline hybrid instead of a thiophene-piperidine system. Synthesis: Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, highlighting a divergent route compared to the target compound’s multi-step functionalization .
Structural Analog 3: 1-(4-Methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide ()
- Key Differences: Piperidine Modifications: The piperidine is carboxamide-linked to a pyrrolidinone-propyl chain, contrasting with the thiophene-conjugated piperidine in the target compound. Sulfonamide Core: A 4-methylphenyl group replaces the tert-butyl-substituted benzene, reducing steric hindrance. Pharmacophore Implications: The pyrrolidinone moiety may confer different hydrogen-bonding or conformational preferences compared to the thiophene-piperidine system .
Research Findings and Implications
- Tert-Butyl Group Impact : The tert-butyl group in the target compound likely enhances metabolic stability compared to analogs with smaller alkyl or aryl groups (e.g., 4-methylphenyl in ). This is critical for pharmacokinetic optimization .
- Piperidine vs. Pyrrolidinone: Piperidine’s saturated ring allows for greater conformational flexibility than pyrrolidinone, which has a rigid lactam structure. This could influence target binding kinetics .
- Thiophene vs.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how can they be experimentally validated?
- Answer: The compound integrates a benzenesulfonamide core, a tert-butyl group (enhancing lipophilicity), a piperidine-1-carbonyl moiety (potential hydrogen-bond acceptor), and a thiophene ring (π-π stacking capability). Structural validation requires:
- X-ray crystallography using programs like SHELXL for precise bond-length/angle determination .
- NMR spectroscopy (1H/13C) to confirm substituent connectivity, e.g., distinguishing N-methyl protons (δ ~2.8–3.2 ppm) and thiophene aromatic signals (δ ~6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C22H29N2O3S2) .
Q. What synthetic routes are commonly employed for this sulfonamide derivative?
- Answer: A multi-step approach is typical:
- Step 1: React 2-(piperidine-1-carbonyl)thiophen-3-amine with 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize (ethanol/water) to ≥95% purity .
- Critical factors: Reaction temperature (0–5°C for sulfonylation), anhydrous conditions to prevent hydrolysis of the carbonyl group .
Q. How can researchers assess the compound’s preliminary biological activity?
- Answer: Initial screens include:
- Enzyme inhibition assays: Measure IC50 against targets like phospholipase A2 (PLA2) using fluorogenic substrates (e.g., arachidonic acid release in rabbit heart membranes) .
- Cellular viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to evaluate apoptosis induction .
- Solubility/pharmacokinetics: Use HPLC to determine logP (octanol-water partition coefficient) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Answer: Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- Pharmacokinetic profiling: Measure plasma half-life (t1/2) and tissue distribution using radiolabeled compound (e.g., 14C-tagged) .
- Metabolite identification: LC-MS/MS to detect active/inactive metabolites (e.g., oxidation of the thiophene ring) .
- Formulation optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Answer: Systematic SAR requires:
- Analog synthesis: Modify substituents (e.g., replace tert-butyl with cyclohexyl or CF3) to assess steric/electronic effects .
- Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PLA2 active site) .
- Free-energy perturbation (FEP): Quantify binding affinity changes for specific substitutions (e.g., piperidine vs. pyrrolidine) .
Q. How can researchers address low yield in the final coupling step of synthesis?
- Answer: Low yields (e.g., <40%) may result from steric hindrance or side reactions. Solutions:
- Catalyst screening: Test coupling agents like HATU or EDC/HOBt for improved efficiency .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .
- Protecting group strategies: Temporarily protect the piperidine carbonyl with Boc to prevent undesired nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
